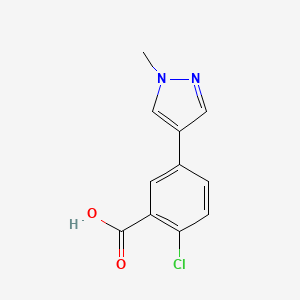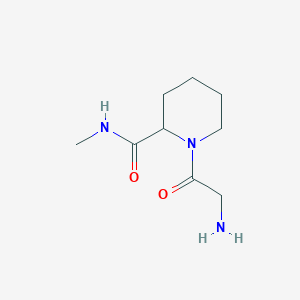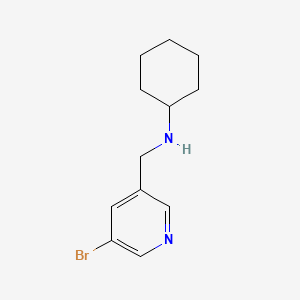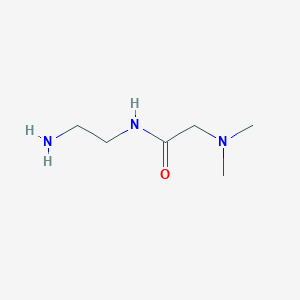
N-(2-bromobenzyl)-N-methylcyclopropanamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-bromobenzyl bromide (also known as α,2-dibromotoluene ) with N-cyclopentyl-N-methylamine . The bromobenzyl group reacts with the amine to form the desired product. The synthetic route may involve various reaction conditions and purification steps .
Wissenschaftliche Forschungsanwendungen
1. Analytical Method Development
A study by Poklis et al. (2014) details the development of a high performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method for detecting and quantifying N-benzyl phenethylamine derivatives. This method was essential in a case of intoxication involving such derivatives, demonstrating the compound's relevance in analytical chemistry and toxicology (Poklis et al., 2014).
2. Synthesis of Cyclopropylamines
Research by Meijere et al. (2002) explores the synthesis of mono- and disubstituted dialkylcyclopropylamines, including derivatives of N-(2-bromobenzyl)-N-methylcyclopropanamine. These compounds are important in organic chemistry for creating small molecule libraries with specific nitrogen atom distances (Meijere et al., 2002).
3. Macrocyclic Compound Synthesis
A study by Yakushev et al. (2014) on the Pd-catalyzed macrocyclization of N,N'-bis(bromobenzyl) derivatives shows the utility of such compounds in synthesizing novel macrobicyclic and macrotricyclic compounds. This has implications for the development of new materials and pharmaceuticals (Yakushev et al., 2014).
4. Spectrophotometric Calibration
Goicoechea and Olivieri (1999) describe the use of N-(2-amino-3,5-dibromobenzyl)-N-methylcyclohexylamine, a related compound, in multivariate spectrophotometric calibration. This demonstrates the compound's significance in analytical methods for drug analysis (Goicoechea & Olivieri, 1999).
Eigenschaften
IUPAC Name |
N-[(2-bromophenyl)methyl]-N-methylcyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-13(10-6-7-10)8-9-4-2-3-5-11(9)12/h2-5,10H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIGQUJNFJAYHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1Br)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-bromophenyl)methyl]-N-methylcyclopropanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1-(Pyrazin-2-yl)piperidin-2-yl]methanol](/img/structure/B1400718.png)









![N-[2-(4-bromophenyl)ethyl]cyclopentanamine](/img/structure/B1400736.png)

